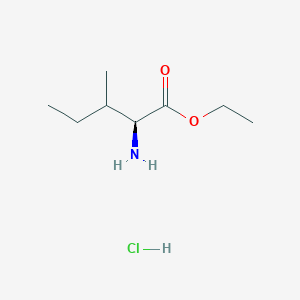
ETOMOXIR
Descripción general
Descripción
Etomoxir, también conocido como rac-Étil 2-[6-(4-clorofenoxi)hexil]oxirano-2-carboxilato, es un compuesto químico que actúa como un inhibidor irreversible de la carnitina palmitoiltransferasa-1 (CPT-1). Esta enzima se encuentra en la cara interna de la membrana mitocondrial externa y es esencial para el transporte de cadenas de acil grasos desde el citosol al espacio intermembrana de la mitocondria. Al inhibir la CPT-1, el this compound evita la formación de acil carnitinas, que es un paso crucial en la producción de trifosfato de adenosina (ATP) a partir de la oxidación de ácidos grasos .
Aplicaciones Científicas De Investigación
Etomoxir has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, this compound is used as a tool to study fatty acid oxidation and its role in cellular metabolism. In biology, this compound is used to investigate the metabolic pathways involved in energy production and storage. In medicine, this compound has been studied for its potential therapeutic effects in conditions such as type 2 diabetes, heart failure, and cancer. In industry, this compound is used in the development of new drugs and therapeutic agents .
Mecanismo De Acción
El etomoxir ejerce sus efectos inhibiendo irreversiblemente la carnitina palmitoiltransferasa-1 (CPT-1). Esta inhibición impide la formación de acil carnitinas, que son necesarias para el transporte de cadenas de acil grasos desde el citosol al espacio intermembrana de la mitocondria. Como resultado, se interrumpe la producción de trifosfato de adenosina (ATP) a partir de la oxidación de ácidos grasos. Además, el this compound se ha identificado como un agonista directo del receptor alfa activado por proliferador de peroxisomas (PPARα), que desempeña un papel en la regulación del metabolismo lipídico .
Análisis Bioquímico
Biochemical Properties
Etomoxir’s primary function is to inhibit CPT1, which is essential for the transport of fatty acyl chains into the mitochondria . This inhibition prevents the formation of acyl carnitines, a crucial step in the production of ATP from fatty acid oxidation . This compound has also been identified as a direct agonist of PPARα .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It has been shown to cause lipid accumulation, decrease adenosine triphosphate (ATP) and nicotinamide adenine dinucleotide phosphate (NADPH) levels, suppress cell growth in vitro and in vivo, and reduce cell motility . It influences cell function by affecting various cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its inhibition of CPT1 . This inhibition prevents the formation of acyl carnitines, which are necessary for the transport of fatty acyl chains from the cytosol into the mitochondria . This step is essential for the production of ATP from fatty acid oxidation . At high concentrations, this compound has an off-target effect of inhibiting complex I of the electron transport chain .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For example, a study found that at low dosage, this compound had a selective influence on the pressure-overloaded left ventricle, increasing both myocardial working capacity and rates of contraction and relaxation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, a study found that at low dosage, this compound increased both myocardial working capacity and rates of contraction and relaxation of isovolumically beating hearts .
Metabolic Pathways
This compound is involved in the metabolic pathway of fatty acid oxidation (FAO). It inhibits CPT1, which is a key rate-limiting enzyme of FAO . This inhibition results in a decrease in ketone bodies in the blood, followed by a decrease in blood glucose levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues primarily through its inhibition of CPT1 . This inhibition prevents the transport of fatty acyl chains from the cytosol into the intermembrane space of the mitochondria .
Subcellular Localization
This compound is localized in the mitochondria, where it inhibits CPT1 on the inner face of the outer mitochondrial membrane . This inhibition prevents the transport of fatty acyl chains from the cytosol into the intermembrane space of the mitochondria, which is essential for the production of ATP from fatty acid oxidation .
Métodos De Preparación
La síntesis de etomoxir implica varios pasos. El material de partida suele ser el 4-clorofenol, que se somete a una reacción de eterificación con 6-bromohexanol para formar 6-(4-clorofenoxi)hexanol. Este intermedio se convierte entonces en 6-(4-clorofenoxi)hexil bromuro mediante una reacción de bromación. El último paso implica la reacción del 6-(4-clorofenoxi)hexil bromuro con etil oxirano-2-carboxilato en condiciones básicas para obtener this compound .
Los métodos de producción industrial del this compound son similares a la síntesis de laboratorio, pero se amplían para acomodar cantidades mayores. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto final.
Análisis De Reacciones Químicas
El etomoxir se somete principalmente a reacciones de oxidación y sustitución. En presencia de agentes oxidantes fuertes, el this compound puede oxidarse para formar diversos subproductos. Las reacciones de sustitución que implican this compound suelen ocurrir en el enlace éter o en el anillo oxirano. Los reactivos comunes utilizados en estas reacciones incluyen halógenos, ácidos y bases. Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas .
Aplicaciones en investigación científica
El this compound tiene una amplia gama de aplicaciones en investigación científica, especialmente en los campos de la química, la biología, la medicina y la industria. En química, el this compound se utiliza como una herramienta para estudiar la oxidación de ácidos grasos y su papel en el metabolismo celular. En biología, el this compound se utiliza para investigar las vías metabólicas implicadas en la producción y el almacenamiento de energía. En medicina, el this compound se ha estudiado por sus posibles efectos terapéuticos en enfermedades como la diabetes tipo 2, la insuficiencia cardíaca y el cáncer. En la industria, el this compound se utiliza en el desarrollo de nuevos fármacos y agentes terapéuticos .
Comparación Con Compuestos Similares
El etomoxir es único en su capacidad para inhibir irreversiblemente la carnitina palmitoiltransferasa-1 (CPT-1). Entre los compuestos similares que también inhiben la CPT-1 se encuentran la perhexilina y la oxfenicina. Estos compuestos difieren en su estructura química y en su mecanismo de acción. Por ejemplo, la perhexilina es un inhibidor reversible de la CPT-1, mientras que el this compound es un inhibidor irreversible. Esta distinción hace que el this compound sea especialmente útil en entornos de investigación en los que se desea una inhibición de larga duración de la CPT-1 .
Propiedades
IUPAC Name |
ethyl (2R)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClO4/c1-2-20-16(19)17(13-22-17)11-5-3-4-6-12-21-15-9-7-14(18)8-10-15/h7-10H,2-6,11-13H2,1H3/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLOHEOHWICNIL-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CO1)CCCCCCOC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@]1(CO1)CCCCCCOC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801025772 | |
| Record name | Ethyl (+)-(R)-2-(6-(p-chlorophenoxy)hexyl)glycidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801025772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124083-20-1 | |
| Record name | Etomoxir | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124083-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Etomoxir [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124083201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl (+)-(R)-2-(6-(p-chlorophenoxy)hexyl)glycidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801025772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Oxiranecarboxylic acid, 2-[6-(4-chlorophenoxy)hexyl]-, ethyl ester, (2R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETOMOXIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MSB3DD2XP6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















